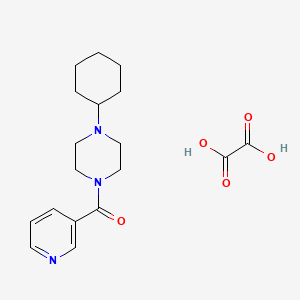![molecular formula C17H22N2O2 B5021507 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5021507.png)
2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione, also known as DMPI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPI is a hexahydroisoindole derivative that has been shown to exhibit potent anti-inflammatory and analgesic properties. In
Mechanism of Action
The exact mechanism of action of 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), further contributing to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been reported to exhibit anti-tumor activity in vitro and in vivo. In addition, this compound has been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. In addition, this compound has been shown to have a good safety profile, making it a suitable candidate for further development as a therapeutic agent.
One of the limitations of this compound is its limited solubility in water, which may limit its bioavailability and effectiveness in vivo. This may be overcome by the development of novel formulations or delivery systems that can improve its solubility and bioavailability.
Future Directions
There are several future directions for research on 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione. One area of interest is the development of novel formulations or delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as an anti-cancer agent, as well as its effects on other physiological processes. Further studies are also needed to fully elucidate its mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione involves the reaction of 2,5-dimethylbenzylamine with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. This method has been reported to have a high yield and purity, making it a suitable method for large-scale production of this compound.
Scientific Research Applications
2-{[(2,5-dimethylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory and pain-related disorders. This compound has also been reported to exhibit anti-tumor activity, suggesting that it may have potential as an anti-cancer agent.
properties
IUPAC Name |
2-[(2,5-dimethylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-7-8-12(2)15(9-11)18-10-19-16(20)13-5-3-4-6-14(13)17(19)21/h7-9,13-14,18H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWXVUMUYRMVTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCN2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-dimethoxybenzyl)amino]-N-(2,5-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5021427.png)
![1-(2,5-diethoxyphenyl)-5-{[5-(dimethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5021429.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5021431.png)
![2-methoxy-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5021432.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5021441.png)
![2-chloro-5-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5021455.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methylpiperazine hydrochloride](/img/structure/B5021464.png)

![2-(5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B5021477.png)
![[2-({4-[2-(1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}methyl)phenyl]methanol trifluoroacetate (salt)](/img/structure/B5021483.png)
![N-benzyl-N-methyl-3-({[(2-methyl-5-pyrimidinyl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B5021489.png)
![6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5021493.png)
![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5021531.png)
